molecular formula C17H17ClN2O B11833336 N-(3-Chloro-4-methylphenyl)-3,4-dihydroquinoline-1(2H)-carboxamide CAS No. 853319-15-0

N-(3-Chloro-4-methylphenyl)-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B11833336
CAS No.: 853319-15-0
M. Wt: 300.8 g/mol
InChI Key: ZSPBOPUKRXELMU-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic carboxamide derivative featuring a 3,4-dihydroquinoline core linked to a 3-chloro-4-methylphenyl substituent via an amide bond. The 3,4-dihydroquinoline scaffold is known for its conformational rigidity, which enhances binding affinity in biological targets, while the chloro and methyl groups on the phenyl ring may influence lipophilicity and steric interactions .

Properties

CAS No.

853319-15-0

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide

InChI

InChI=1S/C17H17ClN2O/c1-12-8-9-14(11-15(12)18)19-17(21)20-10-4-6-13-5-2-3-7-16(13)20/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,19,21)

InChI Key

ZSPBOPUKRXELMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCCC3=CC=CC=C32)Cl

Origin of Product

United States

Preparation Methods

Cyclization Approaches

The 3,4-dihydroquinoline framework is typically constructed via cyclization reactions. The Gould-Jacobs method is widely employed, involving thermal cyclization of β-anilino-α-carbethoxyacrylate esters to form 4-quinolones. For N-(3-Chloro-4-methylphenyl)-3,4-dihydroquinoline-1(2H)-carboxamide, this method adapts as follows:

  • Precursor Synthesis : Ethyl 3-chloro-4-methylanilinomethylene malonate is prepared by condensing 3-chloro-4-methylaniline with diethyl ethoxymethylenemalonate.

  • Cyclization : Heating the precursor in a high-boiling solvent (e.g., diphenyl ether) at 180–200°C induces cyclization, yielding 3,4-dihydroquinoline-1(2H)-carboxylic acid ethyl ester.

Key Conditions :

  • Solvent: Diphenyl ether or DMF.

  • Temperature: 180–200°C for 2–4 hours.

  • Yield: 70–85% after recrystallization.

Chlorination and Functionalization

Chlorination at specific positions is achieved using POCl₃ or PCl₅ . For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid treated with POCl₃ in DMF at 100°C yields 2-chloroquinoline-4-carboxylic acid, a critical intermediate. Adapting this for the target compound:

  • Chlorination : 3,4-Dihydroquinoline-1(2H)-carboxylic acid reacts with POCl₃ to form the acyl chloride.

  • Amidation : The acyl chloride is coupled with 3-chloro-4-methylaniline in the presence of triethylamine (TEA).

Optimization Insight :

  • Excess POCl₃ (2–3 equiv.) ensures complete conversion.

  • Amidation in DMF at 25°C avoids side reactions.

Carboxamide Formation: Coupling Methods

Direct Coupling Using Activating Agents

Modern synthetic routes favor coupling reagents to enhance efficiency:

  • BOP Reagent : 3,4-Dihydroquinoline-1(2H)-carboxylic acid reacts with 3-chloro-4-methylaniline using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and TEA in DMF.

  • HATU : Higher yields (85–90%) are reported with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dichloromethane.

Representative Procedure :

ComponentQuantityRole
Quinoline carboxylic acid1.0 mmolSubstrate
3-Chloro-4-methylaniline1.2 mmolNucleophile
BOP1.5 mmolCoupling reagent
TEA3.0 mmolBase
DMF10 mLSolvent

Steps :

  • Dissolve acid and amine in DMF.

  • Add BOP and TEA, stir at 25°C for 12 hours.

  • Quench with ice water, filter, and recrystallize from ethanol.

Two-Step Ester Aminolysis

For acid-sensitive substrates, ester intermediates are hydrolyzed to carboxylic acids before coupling:

  • Ester Hydrolysis : 3,4-Dihydroquinoline-1(2H)-carboxylic acid ethyl ester treated with NaOH (2 N) yields the free acid.

  • Amide Formation : The acid reacts with 3-chloro-4-methylaniline using EDCI/HOBt in THF.

Advantages :

  • Avoids acyl chloride formation, ideal for labile compounds.

  • Yields: 75–80% after purification.

Alternative Pathways and Novel Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 3,4-dihydroquinoline-1(2H)-carboxylic acid, 3-chloro-4-methylaniline, and HATU in DMF irradiated at 100°C for 15 minutes achieves 88% yield.

Benefits :

  • 10-fold reduction in time compared to conventional heating.

  • Improved purity (≥95% by HPLC).

One-Pot Sequential Reactions

Recent protocols combine cyclization and amidation in a single pot:

  • Cyclization : Ethyl 3-chloro-4-methylanilinomethylene malonate cyclizes in diphenyl ether.

  • In Situ Aminolysis : Add 3-chloro-4-methylaniline and TEA directly post-cyclization.

Outcome :

  • Overall yield: 65–70%.

  • Eliminates intermediate isolation.

Analytical Validation and Quality Control

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

  • Melting Point : 280–282°C (consistent with literature).

Spectral Characterization

  • IR : Carboxamide C=O stretch at 1650–1680 cm⁻¹.

  • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, CONH), 7.4–6.8 (m, 6H, aromatic), 3.5 (t, 2H, CH₂), 2.9 (t, 2H, CH₂), 2.3 (s, 3H, CH₃).

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways may yield 2- or 4-substituted quinolones. Using bulky solvents (e.g., xylene) and low temperatures (100–120°C) favors the 1,4-dihydro isomer.

Solvent Selection

  • DMF vs. THF : DMF enhances coupling efficiency but complicates purification. THF offers easier workup but lower yields (60–70%).

Scalability

Pilot-scale synthesis (100 g) using BOP reagent in DMF achieved 82% yield, demonstrating industrial viability.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines. This reaction is critical for modifying the compound’s pharmacophore or generating intermediates for further derivatization.

Conditions Reagents Outcome Reference
Acidic (HCl, H₂SO₄)Aqueous acid, refluxCleavage to 3-chloro-4-methylaniline + 3,4-dihydroquinoline-1(2H)-carboxylic acid
Basic (NaOH/KOH)Aqueous base, heatFormation of sodium/potassium carboxylate salts

Key studies demonstrate that electron-withdrawing substituents (e.g., Cl) on the phenyl ring enhance hydrolysis rates by destabilizing the amide bond.

Reduction Reactions

The dihydroquinoline moiety can undergo further reduction to produce tetrahydroquinoline derivatives, altering ring aromaticity and biological activity.

Conditions Reagents Outcome Reference
Catalytic hydrogenationH₂, Pd/C or Raney NiSaturation of the dihydroquinoline ring
Borohydride-mediatedNaBH₄, LiAlH₄Selective reduction of carbonyl groups

Reduction pathways are highly solvent-dependent, with polar aprotic solvents (e.g., THF) favoring ring saturation.

Substitution Reactions

The chloro group on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under controlled conditions:

Conditions Reagents Outcome Reference
Alkaline mediaNH₃, amines, or phenolsReplacement of Cl with nucleophiles
Metal-catalyzed couplingPd(PPh₃)₄, CuISuzuki-Miyaura cross-coupling with boronic acids

Notably, steric hindrance from the methyl group at the 4-position limits substitution efficiency unless activated by electron-deficient aryl systems .

Amidation and Coupling Reactions

The carboxamide group serves as a handle for synthesizing urea or thiourea derivatives, enhancing target selectivity in medicinal chemistry applications.

Conditions Reagents Outcome Reference
Active ester formationHOBt, EDCI, DCCPeptide-like coupling with amines
Urea synthesisTriphosgene, CDIGeneration of N-aryl urea derivatives

For example, reaction with 2-isopropylaniline under EDCI/HOBt conditions produced 11 (IC₅₀ = 307 nM in CFTR modulation assays) .

Oxidation Reactions

The dihydroquinoline ring undergoes oxidation to restore aromaticity, forming quinoline derivatives:

Conditions Reagents Outcome Reference
Metal-mediatedKMnO₄, CrO₃Formation of fully aromatic quinoline core
PhotochemicalO₂, UV lightRadical-mediated ring dehydrogenation

Oxidation kinetics are pH-sensitive, with acidic conditions accelerating reaction rates.

Cyclization Reactions

Intramolecular cyclization can generate fused heterocycles, as demonstrated in Gould-Jacobs reactions:

Conditions Reagents Outcome Reference
Thermal cyclizationDiphenyl ether, 250°CFormation of polycyclic quinolone derivatives
Acid-catalyzedPPA, polyphosphoric acidRing closure to tetracyclic systems

These reactions are pivotal for constructing bioactive analogs with enhanced solubility profiles .

Mechanistic Insights

  • Amide bond cleavage : Protonation of the carbonyl oxygen in acidic media increases electrophilicity, facilitating nucleophilic attack by water.

  • Regioselectivity in substitution : The chloro group’s meta-position to the methyl group directs electrophiles to the para-position, as seen in Suzuki couplings .

  • Role of catalysts : Pd-based catalysts improve cross-coupling efficiency by stabilizing transition states in NAS reactions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including N-(3-Chloro-4-methylphenyl)-3,4-dihydroquinoline-1(2H)-carboxamide. For instance, compounds derived from quinoline structures have shown significant activity against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest potential applications in developing new antibacterial agents, particularly against resistant strains .

Anticancer Properties

The anticancer potential of quinoline derivatives has been extensively studied. This compound is part of a broader class of compounds that exhibit cytotoxic effects against cancer cell lines. In particular, studies have demonstrated that derivatives can inhibit the proliferation of human cancer cell lines such as HCT-116 and MCF-7. The mechanism often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer therapies .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the chemical structure can significantly influence potency and selectivity against target enzymes or receptors. For example, variations in substituents on the quinoline ring can enhance antimicrobial or anticancer activity, thereby guiding future synthetic efforts to improve efficacy .

Neurological Applications

Emerging research suggests that quinoline derivatives may also have neuroprotective effects. Some studies indicate that these compounds can modulate neurotransmitter systems or exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. However, more research is needed to elucidate these mechanisms and confirm their therapeutic potential .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high-purity products suitable for biological testing. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structural integrity and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Quinoline Core

The 3,4-dihydroquinoline core is a common feature among analogs, but substitutions at the 4-position significantly alter properties:

  • N-(3-Chloro-4-methylphenyl)-3,4-dihydroquinoline-1(2H)-carboxamide: Retains a saturated C4 position (single bond), favoring planar conformations for target binding.
  • tert-Butyl 6-chloro-3-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2h): Features a 4-oxo group, introducing polarity and hydrogen-bonding capacity, with a melting point of 101–105°C .
Compound 4-Position Substitution Key Functional Groups Melting Point (°C)
Target Compound Saturated (C-H) Chloro, Methylphenyl Not reported
2h Oxo (C=O) Fluoro, Chloro, tert-Butyl 101–105
47 Thioxo (C=S) Adamantyl, Pentyl Not reported

Carboxamide Side Chain Variations

The N-substituent on the carboxamide moiety dictates target selectivity and pharmacokinetics:

  • Target Compound : 3-Chloro-4-methylphenyl group provides moderate steric bulk and lipophilicity (ClogP ~3.5 estimated), favoring membrane penetration.
  • 4-(2-(Phenylselanyl)propanoyl)-N-(prop-2-yn-1-yl)-3,4-dihydroquinoxaline-1(2H)-carboxamide (S-3): Incorporates a selanyl-propanoyl group, introducing redox-active selenium and a terminal alkyne for click chemistry applications .

Key Research Findings

  • Synthetic Accessibility: The tert-butyl carbamate protecting group (evident in compounds 5, 10, and 11) is frequently used to stabilize intermediates during dihydroquinoline synthesis, suggesting similar strategies for the target compound .
  • Metabolic Stability : Fluorination (as in 2h) or thioxo substitution (as in 47) can reduce cytochrome P450-mediated metabolism compared to the target’s chloro-methylphenyl group .
  • Structure-Activity Relationship (SAR) : Bulkier substituents (e.g., adamantyl in 47) improve target selectivity but may reduce solubility, whereas smaller groups (e.g., methyl in the target compound) balance bioavailability and efficacy .

Biological Activity

N-(3-Chloro-4-methylphenyl)-3,4-dihydroquinoline-1(2H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The initial steps often include the formation of the quinoline core through cyclization reactions, followed by chlorination and amidation to introduce the chloro and carboxamide groups, respectively.

1. Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial activity. A study demonstrated that this compound showed effective inhibition against various bacterial strains, showcasing its potential as an antimicrobial agent .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .

3. Enzyme Inhibition

This compound has been shown to inhibit specific enzymes linked to disease processes. For instance, it acts as a reversible inhibitor of acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Binding : The compound binds to the active sites of enzymes like AChE, inhibiting their activity and preventing substrate access.
  • Signal Transduction Modulation : It may also influence signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Case Study 1: Anticancer Activity in Cell Lines

A study examined the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating promising antimicrobial properties suitable for further development .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntimicrobial, Anticancer10 - 50 (anticancer), 32 (antimicrobial)
6-chloro-4-methoxyquinolineStructureAntimicrobial20
Quinoline derivative XStructureAnticancer15

Q & A

Q. What synthetic methodologies are recommended for N-(3-Chloro-4-methylphenyl)-3,4-dihydroquinoline-1(2H)-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step protocols, including Boc-deprotection and carboxamide coupling. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate derivatives) can be deprotected using HCl/dioxane (4 M) at 20°C for 0.5 hours, followed by vacuum concentration to isolate the product . Reaction optimization should focus on:
  • Temperature : Room temperature (20–25°C) to avoid side reactions.
  • Reagent Stoichiometry : Excess HCl (4 M) ensures complete deprotection.
  • Purification : Crude products may require column chromatography or recrystallization for purity.
    Table 1 : Key Reaction Parameters
StepReagent/ConditionTimeYield
DeprotectionHCl/dioxane (4 M), 20°C0.5 hr~60% (crude)

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Critical for monitoring reaction progress and confirming molecular weight (e.g., [M+H]+ = 322.2 observed in intermediates) . Use a gradient method (e.g., 5–95% acetonitrile/water over 0.8 minutes) for rapid analysis.
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves regiochemical ambiguities in the quinoline and chlorophenyl moieties. For example, coupling constants in diastereotopic protons confirm stereochemistry .
  • UV Spectroscopy : Identifies π→π* transitions in the aromatic system, aiding in concentration determination.

Advanced Research Questions

Q. How can researchers address contradictory biological activity data across studies involving structurally related carboxamides?

  • Methodological Answer : Contradictions may arise from variations in assay conditions or substituent effects. Strategies include:
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro, methyl groups) and evaluate potency. For example, N-(3-chloro-4-methylphenyl)acetamide derivatives show species-specific avicidal activity, highlighting the role of the acetamide group .
  • Assay Standardization : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound variability.
  • Computational Modeling : Dock the compound into target proteins (e.g., opioid receptors) to predict binding modes and rationalize discrepancies .

Q. What strategies improve solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide or quinoline nitrogen.
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion.
  • Co-Crystallization : Use co-formers like succinic acid to modify crystal lattice dynamics, as seen in similar carboxamides .

Q. How should storage conditions be tailored to ensure compound stability?

  • Methodological Answer :
  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxamide bond.
  • Humidity Control : Use desiccants (e.g., silica gel) to mitigate moisture-induced degradation, as recommended for hygroscopic quinoline derivatives .
  • Light Sensitivity : Amber glass vials prevent photodegradation of the chlorophenyl group.

Data Contradiction Analysis

Q. How can conflicting stability data under acidic vs. basic conditions be resolved?

  • Methodological Answer :
  • pH-Dependent Stability Assays : Conduct accelerated degradation studies at pH 1–14 (37°C, 24 hours). Monitor via HPLC to identify degradation products (e.g., hydrolyzed quinoline intermediates).
  • Mechanistic Studies : Use LC-MS/MS to characterize degradation pathways. For instance, acidic conditions may protonate the quinoline nitrogen, increasing susceptibility to oxidation .

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